
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds characterized by a benzopyrone structure. The presence of a trifluoromethyl group and a methoxy group in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The general reaction conditions include:
Starting Materials: 4-methoxyphenol and trifluoroacetic anhydride.
Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids.
Solvent: Dichloromethane (CH₂Cl₂) or other suitable organic solvents.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)quinone.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)dihydrochromenone.
Substitution: Formation of halogenated derivatives such as 6-methoxy-4-(trifluoromethyl)-3-bromochromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2H-chromen-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
4-(Trifluoromethyl)-2H-chromen-2-one: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
6-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H7F3O3 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
6-methoxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(11(12,13)14)5-10(15)17-9/h2-5H,1H3 |
InChI-Schlüssel |
XVBLOGXJDXTSBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
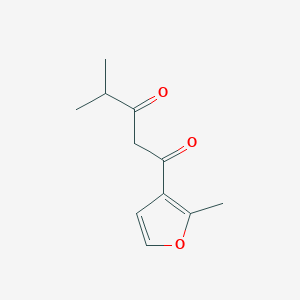
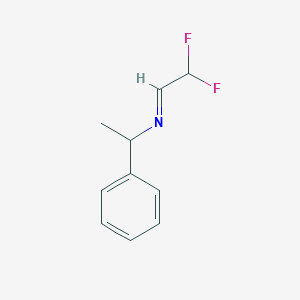
![8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B15328364.png)
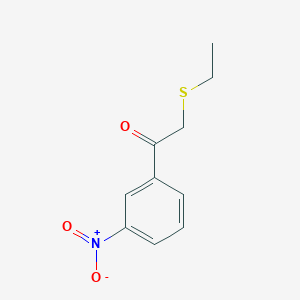
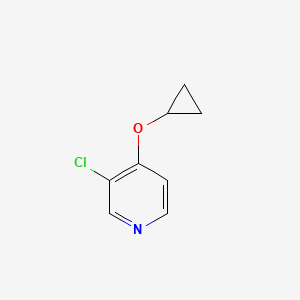
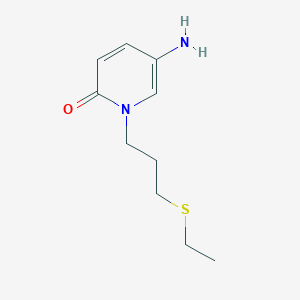
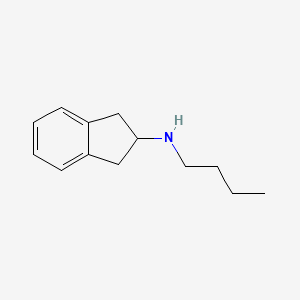
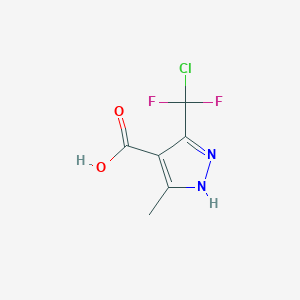

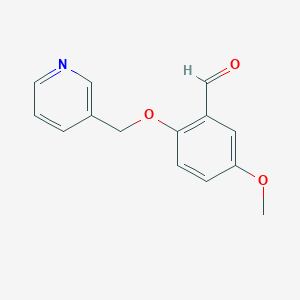

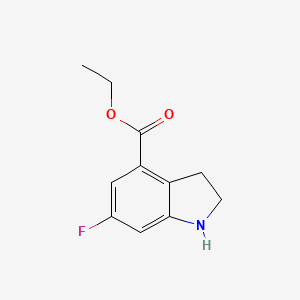
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
